1-[3-[(1S,3R)-3-(2-butylpyrrolidine-1-carbonyl)cyclohexyl]phenyl]-5-cyclopropylpyrazole-4-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of compound 10 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary information claimed in a GlaxoSmithKline/Astex Therapeutics patent .
Industrial Production Methods
Industrial production methods for compound 10 are not explicitly detailed in the available literature. it is likely that the synthesis follows standard organic synthesis protocols, including purification and quality control steps to ensure the compound’s purity and efficacy.
Chemical Reactions Analysis
Types of Reactions
Compound 10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds.
Scientific Research Applications
Compound 10 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the KEAP1-Nrf2 interaction and its inhibition.
Biology: It is used to investigate the role of Nrf2 in cellular defense mechanisms against oxidative stress.
Industry: It may be used in the development of new drugs and therapeutic agents targeting the KEAP1-Nrf2 pathway.
Mechanism of Action
Compound 10 exerts its effects by binding to KEAP1 and preventing its interaction with Nrf2 . This inhibition allows Nrf2 to translocate to the nucleus, where it activates the transcription of genes involved in antioxidant defense and cellular protection . The molecular targets and pathways involved include the KEAP1-Nrf2 signaling pathway, which plays a crucial role in cellular responses to oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Dimethyl fumarate: An approved drug that also activates the Nrf2 pathway.
RA839: A non-covalent small-molecule binder to KEAP1 and selective activator of Nrf2 signaling.
Uniqueness
Compound 10 is unique in its specific binding affinity and inhibition of the KEAP1-Nrf2 interaction, making it a valuable tool for studying this pathway and its potential therapeutic applications .
Properties
Molecular Formula |
C28H37N3O3 |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
1-[3-[(1S,3R)-3-(2-butylpyrrolidine-1-carbonyl)cyclohexyl]phenyl]-5-cyclopropylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C28H37N3O3/c1-2-3-10-23-12-6-15-30(23)27(32)22-9-4-7-20(16-22)21-8-5-11-24(17-21)31-26(19-13-14-19)25(18-29-31)28(33)34/h5,8,11,17-20,22-23H,2-4,6-7,9-10,12-16H2,1H3,(H,33,34)/t20-,22+,23?/m0/s1 |
InChI Key |
UHBPMQISVQNVGD-PDOMDSBESA-N |
Isomeric SMILES |
CCCCC1CCCN1C(=O)[C@@H]2CCC[C@@H](C2)C3=CC(=CC=C3)N4C(=C(C=N4)C(=O)O)C5CC5 |
Canonical SMILES |
CCCCC1CCCN1C(=O)C2CCCC(C2)C3=CC(=CC=C3)N4C(=C(C=N4)C(=O)O)C5CC5 |
Origin of Product |
United States |
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